5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde
Description
Significance of Halogenated, Nitrated, and Dihydroxylated Benzaldehyde (B42025) Scaffolds in Advanced Chemical Synthesis
The benzaldehyde framework is a cornerstone in organic chemistry, serving as a building block for a vast array of more complex molecules. The introduction of halogen, nitro, and hydroxyl substituents dramatically expands its synthetic potential.
Halogenated benzaldehydes are highly valued as intermediates in organic synthesis. The halogen atom, typically bromine or chlorine, serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. mt.com Halogenation can also influence the reactivity of the aldehyde group and the aromatic ring. stackexchange.comlibretexts.org
Nitrated benzaldehydes are crucial starting materials for the synthesis of dyes, pigments, and various pharmaceuticals. sarchemlabs.comaidic.itacs.org The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. sarchemlabs.com More importantly, the nitro group can be readily reduced to an amino group, providing a gateway to a vast number of derivatives, including anilines, which are precursors to many heterocyclic compounds and other functionalized molecules. researchgate.net This transformation is pivotal in the synthesis of many drug molecules. ijpsonline.com
Dihydroxylated benzaldehydes , also known as phenolic aldehydes, are of significant interest due to their biological activities. The hydroxyl groups can confer antioxidant properties by acting as radical scavengers. researchgate.net These compounds are found in various natural products and have been investigated for their potential in medicinal chemistry, including antimicrobial and anti-inflammatory applications. nih.govoiccpress.com The hydroxyl groups can also be functionalized, for example, through etherification or esterification, to modulate the molecule's properties for specific applications.
The combination of these three types of functional groups on a single benzaldehyde scaffold, as in the case of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde, results in a molecule with a rich and complex reactivity profile, making it a potentially valuable, albeit specialized, building block in synthetic chemistry.
Research Imperatives and Strategic Focus for this compound
Given the functionalities present in this compound, research imperatives would logically focus on several key areas:
Exploration of Novel Synthetic Methodologies: Developing efficient and selective synthetic routes to this and related polysubstituted benzaldehydes is a primary objective. This includes optimizing reaction conditions for halogenation, nitration, and hydroxylation on the benzaldehyde core.
Application in Cross-Coupling Reactions: A strategic focus would be to utilize the bromo substituent for various palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of alkyl, aryl, and other functional groups at the 5-position, leading to a library of novel compounds.
Derivatization of Functional Groups: Research would be directed towards the selective chemical transformation of the nitro and hydroxyl groups. The reduction of the nitro group to an amine, followed by diazotization and subsequent reactions, would open up numerous synthetic pathways. The hydroxyl groups could be alkylated or acylated to fine-tune the electronic and steric properties of the molecule.
Investigation of Biological Activity: Drawing from the known biological activities of dihydroxylated and nitrated aromatic compounds, a significant research imperative would be to screen this compound and its derivatives for potential pharmaceutical applications, such as antioxidant, antimicrobial, or enzyme inhibitory activities.
Aims and Scope of Comprehensive Academic Investigation of this compound
A comprehensive academic investigation of this compound would aim to fully characterize its chemical and physical properties and explore its potential applications. The scope of such an investigation would include:
Synthesis and Characterization: The primary aim would be to establish a reliable and scalable synthesis of the title compound. This would be followed by a thorough characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally determine its structure.
Reactivity Studies: A systematic study of the reactivity of each functional group would be undertaken. This would involve investigating its participation in electrophilic and nucleophilic aromatic substitution reactions, the reactivity of the aldehyde group in condensation and oxidation reactions, and the utility of the bromo substituent in cross-coupling chemistry.
Computational Modeling: Theoretical studies, such as density functional theory (DFT) calculations, would be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This would provide valuable insights to complement experimental findings.
Exploration of Coordination Chemistry: The presence of multiple potential donor atoms (hydroxyl and nitro oxygens) suggests that this compound could act as a ligand for metal ions. An investigation into its coordination chemistry could lead to the synthesis of novel metal complexes with interesting catalytic or material properties.
Evaluation of Photophysical Properties: The combination of electron-donating and electron-withdrawing groups on the aromatic ring suggests that the molecule may possess interesting photophysical properties. A study of its absorption and emission characteristics could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.
By systematically addressing these aims, the scientific community can unlock the full potential of this multifunctional aromatic compound and pave the way for its application in diverse fields of chemical science.
Data on Related Benzaldehyde Compounds
To provide context for the potential properties of this compound, the following tables summarize key data for related, commercially available or synthetically described benzaldehyde derivatives.
Table 1: Properties of Halogenated and Nitrated Benzaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5-Bromo-2-nitrobenzaldehyde (B48487) | 20357-20-4 | C₇H₄BrNO₃ | 230.02 | Halogenated and nitrated benzaldehyde. |
| 3-Bromo-2-nitrobenzaldehyde | 5551-12-2 | C₇H₄BrNO₃ | 230.02 | Isomer of 5-bromo-2-nitrobenzaldehyde. |
| 4-Bromo-3-nitrobenzaldehyde | 163596-75-6 | C₇H₄BrNO₃ | 230.02 | Isomer with different substitution pattern. |
| 3-Nitrobenzaldehyde | 99-61-6 | C₇H₅NO₃ | 151.12 | Parent nitrated benzaldehyde. |
Table 2: Properties of Hydroxylated and Nitrated Benzaldehydes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5-Bromo-2-hydroxy-3-nitrobenzaldehyde | 16634-88-1 | C₇H₄BrNO₄ | 246.02 | Contains bromo, hydroxyl, and nitro groups. |
| 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | 16789-84-7 | C₇H₄BrNO₄ | 246.02 | Isomeric form with different substituent positions. |
| 2,4-Dihydroxybenzaldehyde (B120756) | 95-01-2 | C₇H₆O₃ | 138.12 | Parent dihydroxylated benzaldehyde. |
| 3-Hydroxy-4-nitrobenzaldehyde | 704-13-2 | C₇H₅NO₄ | 167.12 | Hydroxylated and nitrated benzaldehyde. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO5 |
|---|---|
Molecular Weight |
262.01 g/mol |
IUPAC Name |
5-bromo-2,4-dihydroxy-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4BrNO5/c8-4-1-3(2-10)6(11)5(7(4)12)9(13)14/h1-2,11-12H |
InChI Key |
DDJLBLQWCJWPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])O)C=O |
Origin of Product |
United States |
Advanced Characterization of 5 Bromo 2,4 Dihydroxy 3 Nitrobenzaldehyde: Spectroscopic and Structural Elucidation
Vibrational Spectroscopy of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the functional groups and skeletal structure of a molecule by probing its vibrational energy levels.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorptions and Band Assignments
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent groups.
The presence of two hydroxyl (-OH) groups will give rise to strong, broad absorption bands in the high-frequency region, typically between 3200 and 3500 cm⁻¹. The broadness of these peaks is indicative of intermolecular and potentially intramolecular hydrogen bonding. The aromatic C-H stretching vibrations are anticipated to appear as weaker bands in the 3000-3100 cm⁻¹ range. researchgate.net
The aldehyde functional group has two key vibrations. The C-H stretch of the aldehyde is expected to produce a distinct, sharp peak between 2700-2750 cm⁻¹. ias.ac.in The carbonyl (C=O) stretching vibration is one of the most prominent in the spectrum, typically appearing as a strong, sharp band. For benzaldehyde (B42025) derivatives, this band is generally found between 1680 and 1730 cm⁻¹. mdpi.com The presence of electron-withdrawing groups and potential hydrogen bonding with the adjacent hydroxyl group will influence its precise position.
The nitro group (-NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, these are strong bands typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.com Aromatic C=C ring stretching vibrations will produce a series of medium to strong bands in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency "fingerprint" region, generally below 700 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands and Assignments for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretching (Hydrogen-bonded) |
| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretching |
| 2750 - 2700 | Sharp, Medium | Aldehyde C-H Stretching |
| 1700 - 1670 | Strong, Sharp | Carbonyl (C=O) Stretching |
| ~1550 | Strong | Asymmetric NO₂ Stretching |
| 1600 - 1400 | Medium to Strong | Aromatic C=C Ring Stretching |
| ~1350 | Strong | Symmetric NO₂ Stretching |
| Below 700 | Medium to Strong | C-Br Stretching |
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy provides vibrational information that is complementary to FT-IR. While IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to be particularly strong. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, will also be prominent. The carbonyl (C=O) stretch will be visible, though often weaker than in the IR spectrum. In contrast, the O-H stretching vibrations are typically weak in Raman spectra. This complementary nature is invaluable for a complete vibrational assignment. researchgate.net
Table 2: Expected Raman Shifts and Assignments for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1700 - 1670 | Medium | Carbonyl (C=O) Stretching |
| 1600 - 1550 | Strong | Aromatic C=C Ring Stretching |
| ~1350 | Very Strong | Symmetric NO₂ Stretching |
| ~1000 | Strong | Aromatic Ring Breathing Mode |
| Below 700 | Strong | C-Br Stretching |
Effects of Molecular Environment on Vibrational Frequencies
The vibrational frequencies in this compound are significantly influenced by the electronic effects of its substituents. The aldehyde (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing, while the hydroxyl (-OH) groups are electron-donating through resonance and withdrawing through induction. The bromine (-Br) atom is deactivating and ortho-, para-directing.
These substituent effects, often quantified by Hammett parameters, alter the bond strengths and force constants within the molecule. ias.ac.in For instance, electron-withdrawing groups tend to lower the frequency of the C=O stretch in benzaldehydes by decreasing the electron density in the carbonyl bond. Conversely, intramolecular hydrogen bonding between the C=O group and an ortho-hydroxyl group can also lower the C=O stretching frequency. researchgate.net The combined electronic push-pull nature of the substituents on the benzene (B151609) ring affects the C=C bond strengths, leading to shifts in their characteristic frequencies compared to unsubstituted benzene. mdpi.comias.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is the definitive method for mapping the carbon-hydrogen framework of an organic molecule by probing the magnetic environments of ¹H and ¹³C nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aldehyde, aromatic, and hydroxyl protons.
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a singlet far downfield, typically in the range of δ 9.8–10.2 ppm. oxinst.comoxinst.com
Aromatic Proton (Ar-H): There is one proton on the aromatic ring at the C6 position. Its chemical shift will be significantly influenced by the adjacent substituents. The ortho-bromo and para-aldehyde groups will deshield it, while the meta-nitro and ortho-hydroxyl groups also contribute to its electronic environment. It is expected to appear as a singlet in the δ 7.5-8.5 ppm region. oxinst.comoxinst.com
Hydroxyl Protons (-OH): The chemical shifts of the two hydroxyl protons can vary widely depending on solvent, concentration, and temperature, due to hydrogen bonding. They are expected to appear as broad singlets, potentially between δ 9.0 and δ 12.0 ppm, especially if intramolecular hydrogen bonding occurs. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (CHO) | 9.8 - 10.2 | Singlet (s) |
| Aromatic (C6-H) | 7.5 - 8.5 | Singlet (s) |
| Hydroxyl (C2-OH) | 9.0 - 12.0 | Broad Singlet (br s) |
| Hydroxyl (C4-OH) | 9.0 - 12.0 | Broad Singlet (br s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons, plus one for the carbonyl carbon.
Carbonyl Carbon (-CHO): Similar to its proton, the carbonyl carbon is highly deshielded and will appear at the lowest field, typically in the range of δ 190–195 ppm. oc-praktikum.dechemicalbook.com
Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are dictated by their attached substituents.
Carbons bearing hydroxyl groups (C2, C4) will be shifted downfield (δ 150-165 ppm) compared to unsubstituted benzene.
The carbon attached to the nitro group (C3) will also be downfield, influenced by the strong electron-withdrawing effect.
The carbon bearing the bromine atom (C5) will be shifted upfield relative to other substituted carbons, a typical effect for heavier halogens (δ ~100-115 ppm). chemicalbook.com
The carbon attached to the aldehyde group (C1) and the remaining aromatic carbon (C6) will have shifts determined by the additive effects of all substituents. chemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 195 |
| C4-OH | 160 - 165 |
| C2-OH | 150 - 155 |
| C3-NO₂ | 135 - 145 |
| C1-CHO | 115 - 125 |
| C6 | 115 - 125 |
| C5-Br | 100 - 110 |
Advanced Two-Dimensional NMR Techniques for Structural Connectivity
No published 2D NMR data (e.g., COSY, HSQC, HMBC) for this compound could be located. These techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule, particularly the precise positions of the substituents on the aromatic ring.
Mass Spectrometry of this compound
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No experimental HRMS data is available to confirm the exact mass of this compound. This technique would be critical for verifying its elemental composition (C₇H₄BrNO₅).
Fragmentation Pattern Analysis for Structural Confirmation
A specific mass spectrum and its fragmentation analysis for this compound have not been published. Analysis of fragmentation pathways, which would involve characteristic losses of groups like CHO, NO₂, Br, and CO, is necessary for structural confirmation but cannot be performed without experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Electronic Absorption Properties and Influence of Substituents
There is no published UV-Vis absorption spectrum for this compound. The electronic absorption properties are determined by the interplay of the aldehyde (a meta-directing, deactivating group), the nitro group (a strong meta-directing, deactivating group), two hydroxyl groups (ortho-, para-directing, activating groups), and the bromine atom. The cumulative effect of these five substituents on the absorption maxima (λmax) and molar absorptivity has not been experimentally documented.
Solvatochromic Effects on Electronic Spectra
No studies on the solvatochromic behavior of this compound are available. Such studies would involve measuring the UV-Vis spectra in a range of solvents with varying polarities to observe shifts in the absorption bands, providing insight into the electronic structure of the molecule's ground and excited states. wikipedia.org
X-ray Crystallography of this compound
A comprehensive search of publicly available scientific databases, including the Cambridge Structural Database (CSD), indicates that the specific crystal structure of This compound has not been determined or is not publicly deposited. The search for crystallographic data, including single-crystal X-ray diffraction results, crystal packing analyses, and conformational details, did not yield any specific information for this particular compound.
Without access to a Crystallographic Information File (CIF) or a peer-reviewed publication detailing the crystal structure of This compound , a detailed analysis as requested in the subsections below cannot be provided. The following sections are therefore presented as a template for the type of analysis that would be conducted should such data become available.
Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
To determine the absolute structure and stereochemistry of This compound , a single crystal of suitable quality would need to be grown and analyzed using X-ray diffraction. This technique would provide precise measurements of the unit cell dimensions, the crystal system, and the space group. The resulting electron density map would allow for the unambiguous determination of the connectivity of all atoms and the establishment of the three-dimensional arrangement of the molecule in the solid state.
A hypothetical data table for such an analysis is presented below. The values are placeholders and would be populated with experimental data.
| Crystallographic Parameter | Value |
| Empirical Formula | C₇H₄BrNO₅ |
| Formula Weight | 262.02 |
| Crystal System | Monoclinic (example) |
| Space Group | P2₁/c (example) |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 (example) |
| Density (calculated) (g/cm³) | Value |
| R-factor | Value |
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. Given the functional groups present in This compound (hydroxyl, nitro, aldehyde, and bromo), a rich variety of interactions would be expected.
Hydrogen Bonding: The two hydroxyl groups and the nitro group would be primary sites for strong hydrogen bonds, likely forming a complex network connecting adjacent molecules. The aldehyde oxygen could also act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like the oxygen atoms of the nitro or hydroxyl groups of neighboring molecules.
π-Stacking: The aromatic ring could engage in π-stacking interactions with adjacent rings, further contributing to the stability of the crystal structure.
A table summarizing potential intermolecular interactions is provided as an example.
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) (example) |
| Hydrogen Bond | O-H (C2-OH) | O (Nitro) | Value | D-H···A > 120 |
| Hydrogen Bond | O-H (C4-OH) | O (Aldehyde) | Value | D-H···A > 120 |
| Halogen Bond | C-Br | O (Hydroxyl) | Value | C-Br···O ≈ 165 |
| π-Stacking | Benzene Ring | Benzene Ring | Value (Centroid-Centroid) |
Conformational Analysis in the Solid State
An example data table for key conformational parameters is shown below.
| Parameter | Value (°) |
| Torsion Angle (C1-C2-O-H) | Value |
| Torsion Angle (C2-C3-N-O) | Value |
| Torsion Angle (C6-C1-C=O) | Value |
Until experimental data for This compound becomes available, any detailed discussion on its crystal structure remains speculative.
Chemical Transformations and Derivatization of 5 Bromo 2,4 Dihydroxy 3 Nitrobenzaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group is a primary site for transformations, including condensation reactions to form new carbon-nitrogen and carbon-carbon bonds, as well as redox reactions to yield alcohol or carboxylic acid derivatives.
Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)
Schiff Base Formation: The aldehyde functionality readily undergoes condensation with primary amines or hydrazides to form Schiff bases (imines or hydrazones). This reaction typically involves heating the aldehyde and the amine in an alcoholic solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid, to facilitate the dehydration process. nih.govnih.govgoogle.com The resulting Schiff bases are important ligands in coordination chemistry. For instance, the condensation of the related 5-bromosalicylaldehyde (B98134) with amines like aniline (B41778) or hydrazides such as nicotinic hydrazide and 4-nitrobenzohydrazide (B182513) yields stable Schiff base products. nih.goviosrjournals.orgresearchgate.net The reaction with nicotinic hydrazide, for example, involves refluxing for several hours to produce the corresponding N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide. iosrjournals.org Similarly, reacting 5-bromosalicylaldehyde with 4-nitrobenzohydrazide in refluxing methanol (B129727) yields N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide. nih.gov These reactions underscore the expected reactivity of 5-bromo-2,4-dihydroxy-3-nitrobenzaldehyde to form a wide array of imine derivatives.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. youtube.comorganicreactions.org This transformation is a key method for forming carbon-carbon double bonds. Aldehydes like this compound are expected to react with active methylene compounds such as malononitrile (B47326) or ethyl acetoacetate (B1235776). The reaction is often carried out at room temperature or with gentle heating in a solvent like ethanol, using a base such as piperidine (B6355638) or potassium phosphate. youtube.comnih.gov For example, the condensation of salicylaldehyde (B1680747) with ethyl acetoacetate using a morpholine (B109124) catalyst proceeds efficiently to form 3-acetylcoumarin (B160212) after an intramolecular cyclization. youtube.com This suggests that under similar conditions, this compound would yield α,β-unsaturated products, which may subsequently cyclize depending on the reaction conditions and the specific active methylene compound used. nih.govresearchgate.net
| Aldehyde Reactant | Amine/Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 5-Bromosalicylaldehyde | 4-Nitrobenzohydrazide | Acetic Acid / Methanol (reflux) | Schiff Base (Hydrazone) | nih.gov |
| 5-Bromosalicylaldehyde | Nicotinic hydrazide | Ethanol (reflux) | Schiff Base (Hydrazone) | iosrjournals.org |
| Salicylaldehyde | Ethyl acetoacetate | Morpholine (catalyst) | Knoevenagel Adduct / Coumarin | youtube.com |
| Aromatic Aldehydes | Malononitrile | Pineapple Juice / Solvent-free | Unsaturated Dinitrile | researchgate.net |
| 5-Bromosalicylaldehyde | Aniline | Ethanol (reflux) | Schiff Base | researchgate.net |
Reductions to Alcohol or Alkane Derivatives
The aldehyde group can be selectively reduced to a primary alcohol, yielding (5-Bromo-2,4-dihydroxy-3-nitrophenyl)methanol. This transformation is typically achieved using metal hydride reagents. The reduction of the related 5-bromo-2-nitrobenzaldehyde (B48487) to 3-bromo-2-nitrobenzyl alcohol has been accomplished using borane (B79455) tetrahydrofuran. This indicates that similar reagents can be employed for the target molecule.
While there is no specific literature on the reduction to an alkane, this is generally a more complex transformation requiring harsher conditions, such as a Wolff-Kishner or Clemmensen reduction. These conditions might affect the other functional groups present in the molecule, particularly the nitro group.
Oxidations to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to a carboxylic acid to form 5-bromo-2,4-dihydroxy-3-nitrobenzoic acid. This is a common transformation for aromatic aldehydes. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jone's reagent (CrO₃ in sulfuric acid) are often used. quora.com For example, the synthesis of 4-bromo-2-nitrobenzoic acid can be achieved by oxidizing the aldehyde precursor with Jone's reagent. Similarly, 5-bromo-2-nitrobenzoic acid can be formed via the oxidation of 5-bromo-2-nitrobenzaldehyde. These precedents suggest that this compound can be effectively converted to its corresponding carboxylic acid derivative under similar oxidative conditions.
Modifications of the Hydroxyl Groups
The two phenolic hydroxyl groups on the ring are nucleophilic and can be modified through various reactions, including alkylation, acylation, and chelation with metal ions.
Alkylation and Acylation Reactions
Alkylation: The hydroxyl groups can be converted into ethers via alkylation, typically using an alkyl halide in the presence of a base (Williamson ether synthesis). A significant challenge with 2,4-dihydroxybenzaldehyde (B120756) derivatives is achieving regioselectivity. Research has shown that the 4-hydroxyl group can be selectively alkylated over the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen. nih.govtandfonline.comresearchgate.net A highly effective method for the regioselective 4-alkylation of 2,4-dihydroxybenzaldehydes uses cesium bicarbonate (CsHCO₃) as the base in acetonitrile (B52724) at 80 °C. nih.govnih.gov This method provides good to excellent yields (up to 95%) and minimizes the formation of the bis-alkylated side product. nih.govnih.gov Milder bases like sodium bicarbonate or potassium fluoride (B91410) have also been used to improve regioselectivity for the 4-position. tandfonline.com
Acylation: The hydroxyl groups can also be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This reaction is analogous to the Friedel-Crafts acylation, where the phenol (B47542) acts as the nucleophile. organic-chemistry.orgsigmaaldrich.com The regioselectivity would likely favor the more accessible and more acidic 4-hydroxyl group, similar to the trend observed in alkylation reactions.
| Alkylating Agent | Base | Solvent | Temperature | Selectivity | Reference |
|---|---|---|---|---|---|
| Alkyl Bromides | CsHCO₃ | Acetonitrile | 80 °C | Excellent (4-OH position) | nih.govnih.gov |
| Benzyl Chloride | NaHCO₃ or KF | Acetonitrile | Reflux | Good (4-OH position) | tandfonline.com |
| Benzyl Tosylate | K₂CO₃ | Acetone (B3395972) | Not specified | Poor (24% yield) | tandfonline.com |
Chelation and Complexation with Metal Centers
This compound and, more commonly, its Schiff base derivatives, are excellent ligands for forming stable complexes with a variety of transition metal ions. mdpi.comnih.govirjse.in The coordination typically occurs through the deprotonated phenolic oxygen at the 2-position and the nitrogen atom of the imine group in the Schiff base derivatives. researchgate.netmdpi.com This forms a stable six-membered chelate ring with the metal center. The second hydroxyl group at the 4-position can also participate in coordination, potentially leading to polynuclear complexes or different coordination geometries.
A wide range of metal complexes have been synthesized using Schiff bases derived from the closely related 5-bromosalicylaldehyde. These include complexes with Cu(II), Co(II), Mn(II), Ni(II), Fe(II), V(II), and Ga(III). researchgate.netmdpi.com For example, a series of transition metal complexes were prepared from the Schiff base ligand formed by the condensation of 5-bromosalicylaldehyde and aniline, which were then refluxed with various metal salts in ethanol. researchgate.net Similarly, gallium(III) complexes of hydrazones derived from 5-bromosalicylaldehyde have been synthesized and characterized, where the ligand acts as a monoanionic tridentate (ONO) donor, coordinating through the phenolic oxygen, azomethine nitrogen, and amide oxygen. mdpi.com These studies demonstrate the robust chelating ability of this molecular framework, a property expected to be retained by derivatives of this compound.
Transformations on the Aromatic Ring
The reactivity of the aromatic core of this compound is dictated by the interplay of its diverse substituents. The bromine atom serves as a classical handle for cross-coupling reactions, while the electron-withdrawing nitro group profoundly influences the ring's susceptibility to nucleophilic attack and its deactivation towards electrophilic substitution.
Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira)
The carbon-bromine bond at the C5-position is a prime site for the construction of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These methods are fundamental in synthetic chemistry for creating more complex molecular architectures from simpler precursors.
The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl compounds or connecting alkyl, alkenyl, or alkynyl groups to an aromatic ring. wikipedia.orgnih.gov It involves the reaction of an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org While specific examples for this compound are not extensively documented, the reactivity of similar substrates, such as 5-bromosalicylaldehyde, in Suzuki couplings is well-established, demonstrating the feasibility of this transformation. researchgate.net The reaction proceeds with a high degree of functional group tolerance, making it suitable for a heavily substituted molecule like the title compound. nih.gov
The Sonogashira coupling provides a direct route to synthesize arylalkynes by coupling a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The introduction of an alkyne moiety onto the benzaldehyde (B42025) scaffold opens avenues for further derivatization, including click chemistry or the synthesis of conjugated systems. libretexts.orgresearchgate.net The reactivity of aryl bromides in Sonogashira reactions is well-documented, making the C-Br bond of the title compound a suitable anchor point for this transformation. libretexts.orgnih.gov
Table 1: Representative Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki Coupling | This compound + Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 5-Aryl-2,4-dihydroxy-3-nitrobenzaldehyde |
| Sonogashira Coupling | This compound + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | 5-Alkynyl-2,4-dihydroxy-3-nitrobenzaldehyde |
Nucleophilic Aromatic Substitution of Halogen or Nitro Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by potent electron-withdrawing groups. nih.gov The title compound is an excellent candidate for SNAr reactions due to the strong activating effect of the nitro group positioned ortho/para to the potential leaving groups (bromine and the other hydroxyl group). mdpi.com
In this mechanism, a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group. nih.govyoutube.com Both the bromine atom and, under certain conditions, the nitro group can serve as leaving groups.
Substitution of the Bromine Atom : The bromine at C5 is a good leaving group and its substitution can be achieved with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functionalities.
Substitution of the Nitro Group : While less common, the displacement of a nitro group by strong nucleophiles is also a known transformation in highly activated systems.
The presence of multiple activating and deactivating groups makes the regioselectivity of the nucleophilic attack a critical parameter, influenced by both the nucleophile and the specific reaction conditions. mdpi.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Leaving Group | Reaction Conditions | Potential Product |
|---|---|---|---|
| Amine (R-NH₂) | Bromine | Base, Polar aprotic solvent (e.g., DMF, DMSO) | 5-Amino-2,4-dihydroxy-3-nitrobenzaldehyde derivative |
| Alkoxide (R-O⁻) | Bromine | Corresponding alcohol, Base | 5-Alkoxy-2,4-dihydroxy-3-nitrobenzaldehyde |
| Thiolate (R-S⁻) | Bromine | Base, Polar aprotic solvent | 5-Thioether-2,4-dihydroxy-3-nitrobenzaldehyde |
Electrophilic Aromatic Substitution with Controlled Regioselectivity
The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: the aldehyde, the nitro group, and the bromine atom. However, this deactivation is partially counteracted by the strong activating, ortho-, para-directing effects of the two hydroxyl groups.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net The aldehyde functionality of this compound makes it an ideal component for a variety of MCRs, allowing for the rapid construction of complex and diverse heterocyclic libraries.
For instance, analogous 2-hydroxybenzaldehydes are known to participate in Biginelli-like MCRs. semanticscholar.org In a similar fashion, this compound could react with a β-ketoester (or other C-H acid) and a urea (B33335) or thiourea (B124793) equivalent to produce highly substituted dihydropyrimidinones or related heterocyclic systems. The specific structure of the final product would depend on the reaction partners and conditions employed. Research on the closely related 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) shows its successful use in MCRs with 3-amino-1,2,4-triazole and acetone to form complex tetrahydro researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.netsemanticscholar.org This suggests a high potential for the title compound to serve as a versatile building block in similar diversity-oriented syntheses.
Advanced Synthetic Applications of 5 Bromo 2,4 Dihydroxy 3 Nitrobenzaldehyde
Strategic Building Block for Complex Organic Molecules
The multifunctionality of 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde theoretically makes it a versatile building block. The aldehyde group can participate in condensations and reductions, the hydroxyl groups can be alkylated or acylated, and the bromo and nitro groups can be involved in coupling reactions or reductions. However, specific documented examples of its use as a strategic building block are not available in the reviewed scientific literature.
Precursor in the Synthesis of Substituted Aromatic and Heterocyclic Compounds
No specific studies demonstrating the use of this compound as a precursor for the synthesis of other substituted aromatic or heterocyclic compounds were found. In theory, the aldehyde and adjacent hydroxyl groups could be utilized in reactions to form heterocyclic systems like coumarins or chromones, but this has not been reported.
Role in the Construction of Macrocycles and Supramolecular Assemblies
There is no available research that details the role of this compound in the construction of macrocycles or supramolecular assemblies. Its rigid structure and potential for hydrogen bonding could make it a candidate for such applications, but this has not been experimentally verified in published literature.
Development of Scaffolds for Functional Materials
The potential for this compound to be used in developing functional materials has not been explored in the available scientific reports.
Monomeric Units for Polymer Synthesis
No literature was found that describes the use of this compound as a monomeric unit for polymer synthesis.
Components in Optoelectronic and Sensing Materials
While structurally related nitroaromatic and phenolic compounds are sometimes investigated for their optical or sensing properties, there are no specific studies on this compound for these applications.
Intermediate in the Preparation of Pharmaceutical and Agrochemical Lead Compounds
A search of the literature did not yield any instances of this compound being used as an intermediate in the synthesis of pharmaceutical or agrochemical lead compounds. While related dihydroxybenzaldehyde structures, such as 3-Bromo-4,5-dihydroxybenzaldehyde, have been investigated for biological activity, these findings cannot be directly attributed to the title compound. nih.gov
Emerging Research Frontiers and Future Prospects for 5 Bromo 2,4 Dihydroxy 3 Nitrobenzaldehyde
Innovations in Green Synthetic Chemistry for the Compound
The synthesis of polysubstituted aromatic compounds like 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The drive towards sustainable chemical manufacturing is pushing for the development of "green" synthetic routes. Innovations in this area focus on improving atom economy, reducing energy consumption, and replacing toxic solvents and reagents with more benign alternatives. researchgate.net
For a molecule like this compound, green chemistry principles could be applied at various stages of its synthesis, which typically involves electrophilic aromatic substitution reactions such as bromination and nitration. oatext.com Key areas of innovation include:
Eco-friendly Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids is a primary goal. acs.orgresearchgate.net Ionic liquids, in particular, can act as both solvent and catalyst, potentially simplifying reaction workups. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for various organic transformations, including the synthesis of functionalized ionic liquids from benzaldehyde (B42025) derivatives. researchgate.netresearchgate.net Similarly, ultrasonic irradiation can enhance reaction rates in nitration processes. numberanalytics.com
Catalyst-Free and Biocatalytic Methods: The development of catalyst-free reaction conditions, often at room temperature, represents a significant advancement in green synthesis for related heterocyclic compounds. bohrium.com Furthermore, whole-cell catalysis presents a promising frontier for carrying out complex transformations on substituted benzaldehydes under mild, biological conditions, although challenges in monitoring intracellular reactions remain. nih.gov
| Synthetic Step | Conventional Method | Potential Green Innovation | Anticipated Benefit |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | Nitronium salts (e.g., NO₂BF₄) in an ionic liquid; Biocatalytic nitration. numberanalytics.com | Milder conditions, higher selectivity, reduced acidic waste. |
| Bromination | Br₂ in a chlorinated solvent | N-Bromosuccinimide (NBS) in an aqueous medium; Enzymatic halogenation. | Avoidance of toxic elemental bromine and hazardous solvents. |
| Overall Process | Batch processing, thermal heating | Continuous flow synthesis; Microwave-assisted reactions. researchgate.netamericanpharmaceuticalreview.com | Improved safety, better process control, reduced energy consumption. |
Advanced Analytical Techniques for Real-time Reaction Monitoring
To optimize synthetic routes, especially when developing greener and more efficient continuous flow processes, advanced analytical techniques for real-time monitoring are indispensable. Process Analytical Technology (PAT) employs in-situ analytical tools to gain a deep understanding of reaction kinetics, mechanisms, and pathways, moving beyond traditional offline analysis like GC or LC. americanpharmaceuticalreview.commt.com
For a complex synthesis leading to this compound, real-time monitoring is crucial for controlling the regioselectivity of the bromination and nitration steps and for preventing the formation of impurities.
Spectroscopic Methods: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful PAT tools. mt.com An FTIR probe submerged in the reaction vessel can track the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks in real-time. americanpharmaceuticalreview.com For instance, the formation of the nitro group could be monitored by its characteristic absorption bands.
Chromatography and Mass Spectrometry: While often used offline, automated sampling systems can connect a reaction to a high-performance liquid chromatography (HPLC) instrument for quasi-real-time analysis. creative-proteomics.com For more detailed analysis of intermediates and byproducts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying and quantifying the various aromatic compounds in the reaction mixture. creative-proteomics.com
Nuclear Magnetic Resonance (NMR): Ever-improving NMR instrumentation offers high-resolution, non-invasive methods for tracking intracellular reactions in whole-cell catalysis systems and for characterizing complex reaction mixtures without the need for separation. nih.gov
| Analytical Technique | Application in Synthesis Monitoring | Information Gained | Reference |
| In-situ FTIR/Raman | Real-time tracking of functional group changes during nitration and bromination. | Reaction kinetics, endpoint determination, intermediate detection. | americanpharmaceuticalreview.commt.com |
| Automated HPLC | Automated sampling and analysis of reaction aliquots. | Quantitative measurement of reactant, product, and byproduct concentrations. | americanpharmaceuticalreview.comcreative-proteomics.com |
| NMR Spectroscopy | Non-invasive analysis of reaction mixtures, including in biological systems. | Structural elucidation of intermediates, monitoring of competing reactions. | nih.gov |
| Mass Spectrometry (MS) | Coupled with GC or LC for identification of trace components. | Identification of impurities and byproducts, confirmation of product mass. | creative-proteomics.comresearchgate.net |
Chemoinformatics and Machine Learning in Predicting Reactivity and Properties
The fields of chemoinformatics and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties and reaction outcomes from chemical structure alone. sciencedaily.comyoutube.com For a novel or sparsely studied compound like this compound, these computational tools can accelerate research by prioritizing experimental efforts.
Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with physical, chemical, or biological properties. QSAR studies have been successfully applied to predict the toxicity of substituted nitrobenzenes and the activity of other complex aromatic compounds. nih.govnih.gov A similar approach could be used to build models that predict key properties of this compound, such as its solubility, reactivity, or spectral characteristics.
Reactivity Prediction: Modern ML models can now predict reaction performance, including yields and selectivity, with increasing accuracy. nih.govcmu.edu By training models on large datasets of reactions, it's possible to predict the outcome of a reaction for a new combination of substrates. youtube.com For instance, an ML model could predict the optimal conditions for a Suzuki coupling at the bromine position of the target molecule.
Mechanism Simulation: A significant breakthrough is the development of general reactive machine learning interatomic potentials, such as ANI-1xnr, which can simulate complex reaction mechanisms with quantum mechanical accuracy but at a fraction of the computational cost. sciencedaily.com Such a tool could be used to explore the potential reaction pathways and transition states for transformations involving this compound.
| Computational Approach | Potential Application for the Compound | Expected Outcome | Reference |
| QSAR Modeling | Predict physicochemical properties (e.g., pKa, logP) and potential bioactivity. | Guidance for formulation, purification, and application screening. | nih.govnih.gov |
| ML for Reaction Outcome | Predict yields and optimal conditions for functional group transformations. | Accelerated optimization of synthetic derivatization. | nih.govnih.gov |
| Reactive ML Potentials | Simulate reaction mechanisms and transition states. | In-depth understanding of reactivity and selectivity. | sciencedaily.com |
| Descriptor Development | Create custom "substrate-aware" descriptors for more accurate predictions. | Improved model performance for this specific class of substituted aromatics. | nih.gov |
Exploration of Self-Assembly and Nanostructure Formation
The field of supramolecular chemistry explores how molecules organize into larger, functional structures through non-covalent interactions. The rich array of functional groups on this compound makes it an excellent candidate for forming ordered assemblies and nanostructures.
The potential for self-assembly is driven by several key interactions:
Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors and acceptors, capable of forming extensive networks that can direct the assembly of molecules into specific architectures.
π-π Stacking: The aromatic ring can interact with adjacent rings through π-π stacking, a crucial force in the organization of many aromatic compounds.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites (like the oxygen atoms of the nitro or hydroxyl groups) on neighboring molecules.
Dipole-Dipole Interactions: The highly polar nitro group introduces strong dipole moments that can influence molecular packing.
Research on other functionalized aldehydes has shown that they can be incorporated into amphiphilic block copolymers to form self-assembled polymer vesicles (polymersomes) in water, demonstrating the utility of the aldehyde group in creating functional nanostructures. acs.org Similarly, aldehyde functionalities can be used to achieve the directional assembly of nanoparticles into more complex architectures. cd-bioparticles.net It is conceivable that this compound could be used as a building block or surface functionalization agent for creating novel nanomaterials with tailored properties.
| Functional Group | Type of Non-Covalent Interaction | Potential Role in Self-Assembly |
| -OH (Hydroxyl) | Hydrogen Bonding | Primary directional force for creating ordered networks. |
| Aromatic Ring | π-π Stacking | Stabilizes layered or columnar structures. |
| -Br (Bromo) | Halogen Bonding | Provides additional directional control over molecular packing. |
| -NO₂ (Nitro) | Dipole-Dipole Interactions | Influences crystal packing and bulk material properties. |
| -CHO (Aldehyde) | Covalent Derivatization / H-Bonding | Can be used to covalently link assemblies or act as a weak H-bond acceptor. acs.orgcd-bioparticles.net |
Synergistic Approaches in Catalyst Design for its Transformations
Transforming a complex molecule like this compound into even more valuable derivatives often requires highly selective and efficient catalytic methods. Synergistic catalysis, where two or more catalysts work in concert to achieve a transformation that is not possible with either catalyst alone, represents a major frontier in catalyst design. oup.com This approach enables milder reaction conditions and novel reaction pathways. nih.gov
For this compound, synergistic catalysis could unlock a variety of transformations:
Orthogonal Functionalization: A synergistic system could allow for the selective reaction of two different functional groups in one pot. For example, one might combine a transition metal catalyst for a cross-coupling reaction at the C-Br bond with an organocatalyst to mediate a condensation reaction at the aldehyde group.
Enhanced Aerobic Oxidations: A synergistic palladium/hydroquinone catalytic system has been developed for aerobic C-H functionalization, using air as the terminal oxidant in a green solvent system. oup.comnih.gov Similar principles could be applied to other oxidative transformations of the target molecule or its derivatives.
Coupling Reactions: The direct conversion of CO₂ to aromatics is being explored using multi-functional catalysts that combine, for example, a metal oxide for CO₂ reduction with a zeolite for aromatization. rsc.org This concept of coupling distinct catalytic functions in a single system is central to synergistic catalysis and could inspire novel transformations.
| Catalytic Goal | Potential Synergistic Approach | Example Catalyst Combination | Potential Transformation |
| Selective C-C Coupling | Transition Metal Catalysis + Organocatalysis | Palladium Catalyst + Proline | Suzuki coupling at C-Br followed by an aldol (B89426) reaction at the aldehyde. |
| Green Oxidation | Metal Catalysis + Redox Mediator | Pd Catalyst + Hydroquinone | Aerobic oxidation of a newly introduced alkyl group. oup.com |
| Reductive Amination | Hydrogenation Catalyst + Acid Catalyst | Nickel Catalyst + Lewis Acid | One-pot conversion of the aldehyde to a secondary or tertiary amine. |
| Cascade Reactions | Multi-functional Heterogeneous Catalyst | Metal Nanoparticles on an Acidic/Basic Support | A multi-step reaction cascade initiated at one functional group, with intermediates reacting further on a different catalytic site. rsc.orgrsc.org |
Q & A
Q. What are the recommended synthetic strategies for preparing 5-Bromo-2,4-dihydroxy-3-nitrobenzaldehyde?
The synthesis typically involves sequential functionalization of benzaldehyde derivatives. For example, nitration and bromination reactions can be performed on a dihydroxybenzaldehyde precursor under controlled conditions. Evidence from similar compounds, such as 5-bromo-2,3-dimethoxybenzaldehyde, suggests using substituted benzaldehydes with bromine or nitric acid in the presence of catalysts like sulfuric acid . Reaction parameters (temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition.
Q. How can purity and structural integrity be verified after synthesis?
Standard analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and functional groups.
- IR spectroscopy to identify aldehydic C=O stretches (~1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
- X-ray crystallography for unambiguous structural determination, as demonstrated for 3,5-dibromo-2-hydroxybenzaldehyde derivatives .
- HPLC with UV detection for purity assessment (>95% by area normalization) .
Q. What purification methods are effective for this compound?
Recrystallization using polar aprotic solvents (e.g., DMSO or ethanol/water mixtures) is recommended due to the compound’s phenolic and aldehydic groups. Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) can resolve nitro- or bromo-substituted byproducts .
Q. How should this compound be stored to ensure stability?
Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group and photodegradation. The nitro and bromo groups may render the compound sensitive to light and heat, as seen in structurally related brominated benzaldehydes .
Advanced Research Questions
Q. How do the electron-withdrawing groups (Br, NO₂) influence reactivity in electrophilic substitution reactions?
The nitro group (-NO₂) is a strong meta-director, while bromine (-Br) acts as an ortho/para-director. In this compound, these groups create regioselectivity challenges. Computational studies (e.g., DFT) can predict reaction sites, while experimental validation via halogenation or sulfonation may reveal preferential substitution at the 6-position due to steric and electronic effects .
Q. What strategies optimize biological assay compatibility (e.g., cell proliferation studies)?
If used as a BrdU analog (e.g., in DNA labeling), consider:
- Dose calibration : Subcutaneous implantation studies for 5-bromo-2′-deoxyuridine suggest optimal dosing at 200 mg/kg in rodents to balance labeling efficiency and cytotoxicity .
- Solubility enhancement : Use DMSO or β-cyclodextrin complexes to improve aqueous solubility while maintaining bioactivity .
Q. How can conflicting data on biological activity be resolved?
Contradictions may arise from impurities, solvent effects, or assay interference. For example, residual bromine in the compound could inhibit enzyme activity. Mitigate this by:
- Rigorous purification : Validate purity via mass spectrometry (HRMS).
- Dose-response curves : Test multiple concentrations to identify non-linear effects .
- Control experiments : Compare with structurally similar compounds (e.g., 4-bromo-2-hydroxybenzaldehyde) to isolate functional group contributions .
Q. What advanced analytical methods characterize decomposition pathways?
- LC-MS/MS : Monitor degradation products under stress conditions (heat, UV light).
- TGA/DSC : Assess thermal stability and identify melting/decomposition points .
- EPR spectroscopy : Detect radical intermediates formed during nitro group reduction .
Q. How can mechanistic studies elucidate the role of the nitro group in catalytic hydrogenation?
Catalytic hydrogenation (e.g., Pd/C, H₂) typically reduces nitro (-NO₂) to amine (-NH₂). Track reaction progress using:
- In situ FTIR to observe intermediate formation (e.g., hydroxylamine).
- Kinetic isotope effects (D₂ vs. H₂) to probe rate-determining steps.
- XPS analysis to confirm surface interactions on heterogeneous catalysts .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
